4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzonitrile
Description
4-{[(E)-(4-Chloro-3-nitrophenyl)methylidene]amino}benzonitrile is a Schiff base derivative characterized by a benzonitrile core linked via an imine group to a substituted phenyl ring. The substituents—chloro and nitro groups at the 4- and 3-positions, respectively—impart distinct electronic and steric properties. This compound is structurally analogous to pharmaceutical intermediates and non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as rilpivirine, but differs in substitution patterns and functional groups . While direct evidence for its synthesis is absent in the provided materials, its formation likely involves a condensation reaction between 4-aminobenzonitrile and 4-chloro-3-nitrobenzaldehyde, a method consistent with analogous Schiff base syntheses (e.g., ) .
Properties
Molecular Formula |
C14H8ClN3O2 |
|---|---|
Molecular Weight |
285.68 g/mol |
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H8ClN3O2/c15-13-6-3-11(7-14(13)18(19)20)9-17-12-4-1-10(8-16)2-5-12/h1-7,9H |
InChI Key |
ZGWRVLCCQRAGQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}BENZONITRILE typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 4-aminobenzonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}BENZONITRILE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-{[(E)-1-(4-AMINO-3-NITROPHENYL)METHYLIDENE]AMINO}BENZONITRILE
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}BENZONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}BENZONITRILE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro and chloro groups can participate in interactions with biological macromolecules, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogues vary in substituent positions, functional groups, and applications. Key comparisons include:
*Molecular formulas are estimated based on structural analysis where direct data is unavailable. †Calculated formula: Benzonitrile (C₇H₄N) + (4-chloro-3-nitrophenyl)methylidene (C₇H₄ClNO₂) – H₂O (imine formation).
Physicochemical and Functional Properties
- Biological Activity: Rilpivirine’s antiviral activity stems from its pyrimidinyl and cyanoethenyl groups, which facilitate binding to HIV reverse transcriptase. The target compound lacks these moieties but may serve as a precursor for bioactive molecules .
- Analytical Profiling : details HPLC methods for benzonitrile derivatives, suggesting the target compound’s impurities or stability could be analyzed similarly, with retention times influenced by substituent polarity .
Biological Activity
The compound 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzonitrile , also known as 4-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]benzonitrile , is a synthetic organic molecule that belongs to the class of Schiff bases. Schiff bases are known for their versatile biological activities, making them significant in medicinal chemistry and drug development. This article provides a comprehensive overview of the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately g/mol. The structure includes a chloro and nitro group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₈ClN₃O₂ |
| Molecular Weight | 285.69 g/mol |
| CAS Number | 320423-64-1 |
| Melting Point | Not specified |
Anticancer Activity
Research indicates that Schiff bases, including derivatives of this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells.
Case Study: Cytotoxicity Evaluation
In vitro studies have shown that the compound exhibits growth inhibition against cancer cell lines, with IC₅₀ values in the micromolar range. For example, one derivative demonstrated an IC₅₀ value of 0.65 µM against MCF-7 cells, indicating potent antiproliferative activity comparable to established chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Flow cytometry assays have confirmed that this compound can induce apoptosis in a dose-dependent manner, further supporting its potential as an anticancer agent .
Antimicrobial Activity
Apart from anticancer properties, derivatives of this compound may also exhibit antimicrobial activity. The presence of nitro groups is crucial for enhancing the formation of reactive species that can damage bacterial membranes and inhibit essential enzymes.
Comparative Study on Antimicrobial Efficacy
A comparative analysis revealed that the introduction of halogen atoms like chlorine significantly increased antimicrobial activity against various bacterial strains, making these derivatives promising candidates for further development in antimicrobial therapies .
Structure-Activity Relationship (SAR)
The biological activity of compounds in this class is often correlated with their structural features:
- Electron-Withdrawing Groups (EWGs) : The presence of EWGs such as nitro and chloro groups has been associated with increased biological potency.
- Hydrophobic Interactions : The aromatic nature of the compound facilitates π-π interactions with biological targets, enhancing binding affinity and efficacy.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Nitro Group Presence | Increases potency |
| Chlorine Substitution | Enhances antimicrobial activity |
| Aromatic Rings | Improves binding affinity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
